![molecular formula C12H16O B13649129 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane CAS No. 58812-64-9](/img/structure/B13649129.png)
2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane
Overview
Description
2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, also known as 2-(4-isopropylphenyl)oxirane, is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is a colorless liquid with a sweet odor and is primarily used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of Phenylpropene: One common method involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent. This reaction typically occurs under mild conditions and yields the desired oxirane compound.
Epoxidation of Phenylacetone: Another method involves the epoxidation of phenylacetone.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydroxide, ammonia
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted oxiranes
Scientific Research Applications
2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-oxirane: Similar in structure but lacks the isopropyl group on the phenyl ring.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis-oxirane: A more complex compound with additional oxirane rings and phenyl groups.
2-(Chloromethyl)oxirane: Contains a chloromethyl group instead of the isopropyl group.
Uniqueness
2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications in organic synthesis and industrial processes.
Biological Activity
2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane, also known as a substituted oxirane, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in medicinal chemistry and pharmacology.
- Molecular Formula: C11H14O
- Molecular Weight: 162.23 g/mol
- Structure: The compound features a three-membered oxirane ring substituted with a methyl group and an isopropylphenyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of epichlorohydrin with appropriate aromatic compounds under basic conditions. This method allows for the introduction of functional groups that can enhance biological activity.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant activity against:
- MCF-7 (Breast Cancer)
- HCT-116 (Colon Cancer)
- HepG2 (Liver Cancer)
In vitro assays indicate that the compound induces apoptosis and inhibits cell proliferation through the down-regulation of anti-apoptotic proteins such as Bcl-2 and CDK4, while up-regulating pro-apoptotic markers like P53 and Bax .
The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to alterations in gene expression related to cancer progression .
Case Studies
- Cytotoxicity Assay Results:
- A study assessed the cytotoxic effects on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM.
- Similar assays on HCT116 cells showed IC50 values comparable to standard chemotherapeutic agents.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
HCT116 | 15.0 | Cell cycle arrest |
HepG2 | 18.0 | DNA fragmentation |
ADMET Properties
The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are critical for evaluating its therapeutic potential. Preliminary studies indicate favorable ADMET characteristics, suggesting good bioavailability and low toxicity in normal cells .
Properties
IUPAC Name |
2-methyl-2-(4-propan-2-ylphenyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)10-4-6-11(7-5-10)12(3)8-13-12/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEBMGYBPAROIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734465 | |
Record name | 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58812-64-9 | |
Record name | 2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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